molecular formula C13H13NO2 B12587166 4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene CAS No. 637359-33-2

4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene

Cat. No.: B12587166
CAS No.: 637359-33-2
M. Wt: 215.25 g/mol
InChI Key: ITLFMBROGRIVCL-UHFFFAOYSA-N
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Description

4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene is a complex organic compound with a unique structure that includes an isocyano group, a methoxy group, and a prop-2-yn-1-yloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzene Ring Substituents: The initial step involves the introduction of the methoxy and prop-2-yn-1-yloxy groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the Isocyano Group: The isocyano group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by an isocyano group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The methoxy and prop-2-yn-1-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene exerts its effects involves interactions with molecular targets and pathways. The isocyano group can participate in coordination chemistry, forming complexes with metal ions. The methoxy and prop-2-yn-1-yloxy groups can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound shares the methoxy and prop-2-yn-1-yloxy groups but lacks the isocyano group.

    4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of an isocyano group.

Uniqueness

4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene is unique due to the presence of the isocyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in coordination chemistry and organic synthesis.

Properties

CAS No.

637359-33-2

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-(2-isocyanoethyl)-2-methoxy-1-prop-2-ynoxybenzene

InChI

InChI=1S/C13H13NO2/c1-4-9-16-12-6-5-11(7-8-14-2)10-13(12)15-3/h1,5-6,10H,7-9H2,3H3

InChI Key

ITLFMBROGRIVCL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC[N+]#[C-])OCC#C

Origin of Product

United States

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